Pozanicline hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Pozanicline hydrochloride, also known as ABT 089 dihydrochloride, is a selective neuronal nicotinic acetylcholine receptor (nAChR) agonist . It primarily targets the alpha4beta2 nAChR subtype . These receptors play a crucial role in modulating the release of several important neurotransmitters, such as acetylcholine and dopamine .
Mode of Action
Pozanicline interacts with its targets by acting as an agonist. It binds with high affinity to the alpha4beta2 nAChR subtype . In radioligand binding studies, Pozanicline has shown selectivity toward the alpha4beta2 nAChR subtype as compared to the alpha7 and alpha1beta1deltagamma nAChR subtypes . This interaction results in the modulation of the release of neurotransmitters .
Biochemical Pathways
The primary biochemical pathway affected by Pozanicline involves the modulation of neuronal nicotinic acetylcholine receptors (nAChRs). By selectively activating the alpha4beta2 nAChR subtype, Pozanicline influences the release of neurotransmitters such as acetylcholine and dopamine . These neurotransmitters play a key role in various cognitive functions.
Pharmacokinetics
It is known that pozanicline is orally bioavailable .
Result of Action
The activation of the alpha4beta2 nAChR subtype by Pozanicline leads to the modulation of neurotransmitter release. This can have various effects at the molecular and cellular level, potentially influencing cognitive functions. Pozanicline has been shown to have cognitive-enhancing properties in animal models . It has also been found to be neuroprotective against excitotoxic glutamate insults .
Biochemical Analysis
Biochemical Properties
Pozanicline hydrochloride selectively activates neuronal nicotinic acetylcholine receptor (nAChR) subtypes . It is a partial agonist at α4β2* nAChRs and shows high selectivity for α6β2* and α4α5β2 nAChR subtypes . These receptors modulate the release of several important neurotransmitters, such as acetylcholine and dopamine .
Cellular Effects
The effects of this compound on cells are primarily mediated through its action on neuronal nicotinic acetylcholine receptors. By selectively activating these receptors, this compound can modulate the release of neurotransmitters, thereby influencing various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a neuronal nicotinic acetylcholine receptor agonist . In radioligand binding studies, this compound has shown selectivity toward the alpha4beta2 nAChR subtype as compared to the alpha7 and alpha1beta1deltagamma nAChR subtypes .
Temporal Effects in Laboratory Settings
It has been shown to be well-tolerated in clinical trials .
Dosage Effects in Animal Models
Animal studies have suggested that this compound may be useful for the treatment of ADHD
Preparation Methods
Pozanicline hydrochloride is synthesized from 2-methyl-3-hydroxypyridine and Boc-L-Prolinol through a dehydration reaction followed by deprotection of the nitrogen atom of prolinol . The synthetic route involves the following steps:
Dehydration Reaction: 2-methyl-3-hydroxypyridine reacts with Boc-L-Prolinol to form an intermediate compound.
Deprotection: The intermediate undergoes deprotection to remove the Boc group, resulting in the formation of Pozanicline.
Chemical Reactions Analysis
Pozanicline hydrochloride undergoes various chemical reactions, including:
Oxidation: Pozanicline can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to reduced forms of the compound.
Substitution: Pozanicline can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pozanicline hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nicotinic acetylcholine receptors and their interactions with other molecules.
Biology: Pozanicline is employed in research to understand the role of nicotinic acetylcholine receptors in various biological processes.
Industry: Pozanicline is used in the development of new drugs targeting nicotinic acetylcholine receptors.
Comparison with Similar Compounds
Pozanicline hydrochloride is unique in its selectivity and partial agonism at specific nicotinic acetylcholine receptor subtypes. Similar compounds include:
Nicotine: A well-known agonist of nicotinic acetylcholine receptors but with a higher tendency to cause side effects.
Varenicline: Another partial agonist at nicotinic acetylcholine receptors, used for smoking cessation but with different receptor subtype selectivity.
Cytisine: A natural alkaloid that acts as a partial agonist at nicotinic acetylcholine receptors, used in smoking cessation therapies
Pozanicline’s lower tendency to cause side effects and its selectivity for specific receptor subtypes make it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
2-methyl-3-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10;;/h3,5-6,10,13H,2,4,7-8H2,1H3;2*1H/t10-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVSESCRKJTJAK-XRIOVQLTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OCC2CCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)OC[C@@H]2CCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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